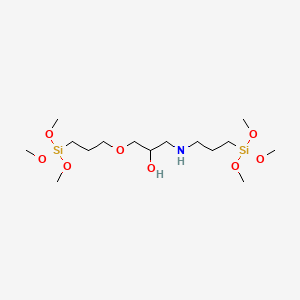

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol

Description

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol is a silane coupling agent. Silane coupling agents are compounds that contain both organic and inorganic groups, allowing them to bond with both organic polymers and inorganic materials. This particular compound is used to enhance the adhesion between organic and inorganic materials, making it valuable in various industrial applications.

Properties

IUPAC Name |

1-(3-trimethoxysilylpropoxy)-3-(3-trimethoxysilylpropylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H37NO8Si2/c1-18-25(19-2,20-3)11-7-9-16-13-15(17)14-24-10-8-12-26(21-4,22-5)23-6/h15-17H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWHRRXJSHTEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCC(COCCC[Si](OC)(OC)OC)O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H37NO8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol typically involves the reaction of 3-aminopropyltrimethoxysilane with 3-chloropropyltrimethoxysilane in the presence of a base. The reaction conditions often include:

Solvent: Anhydrous toluene or another suitable organic solvent.

Temperature: Reflux conditions (approximately 110°C).

Reaction Time: Several hours to ensure complete reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

Condensation: The silanol groups can react with other silanol groups or with hydroxyl groups on inorganic surfaces to form strong siloxane bonds.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include water, acids, and bases. Major products formed from these reactions include siloxane networks and modified surfaces with improved adhesion properties.

Scientific Research Applications

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol has a wide range of scientific research applications, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers or reinforcements.

Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and other bioanalytical devices.

Medicine: Utilized in the development of drug delivery systems, where it can improve the compatibility and stability of drug formulations.

Industry: Applied in coatings, adhesives, and sealants to enhance the durability and performance of the final products.

Mechanism of Action

The mechanism by which 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol exerts its effects involves the formation of strong covalent bonds between the silane groups and the surfaces of inorganic materials. The organic groups can interact with organic polymers, creating a bridge that enhances adhesion. The molecular targets include hydroxyl groups on inorganic surfaces and functional groups on organic polymers. The pathways involved include hydrolysis, condensation, and substitution reactions.

Comparison with Similar Compounds

Similar compounds to 1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol include:

3-Aminopropyltriethoxysilane: Another silane coupling agent with similar applications but different alkoxy groups.

3-Glycidoxypropyltrimethoxysilane: Contains an epoxy group, making it suitable for different types of surface modifications.

Vinyltrimethoxysilane: Used for applications requiring vinyl functionality.

The uniqueness of this compound lies in its dual functionality, with both amino and alkoxy groups, allowing it to participate in a wider range of reactions and applications compared to other silane coupling agents.

Biological Activity

1,11-bis(trimethoxysilyl)-4-oxa-8-azaundecan-6-ol, also known as CAS No. 126552-46-3, is a silane compound that has garnered interest due to its unique chemical structure and potential biological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula for this compound is C15H37NO8Si2, with a molecular weight of approximately 415.63 g/mol. The compound contains two trimethoxysilyl groups, which are known to enhance its reactivity and potential for interaction with biological systems .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of silane compounds. For instance, compounds with similar structures have been tested on human cell lines, revealing varying degrees of cytotoxic effects depending on concentration and exposure time. The safety data for this compound indicate it may possess a favorable safety profile at lower concentrations .

Case Study 1: Antimicrobial Efficacy

A case study investigated the antimicrobial efficacy of silane derivatives in a laboratory setting. The study found that certain derivatives effectively reduced bacterial load on surfaces treated with the compounds. Although specific data for this compound is not available, the findings support further investigation into its antimicrobial properties.

Case Study 2: Biocompatibility Assessment

Another case study focused on the biocompatibility of silane-based coatings used in medical devices. The results indicated that these coatings enhanced cell adhesion and proliferation while minimizing cytotoxic effects. This suggests that this compound could be beneficial in biomedical applications where biocompatibility is crucial.

The proposed mechanism of action for silanes like this compound includes:

- Surface Modification : Enhancing surface properties for better adhesion and stability.

- Antimicrobial Action : Disruption of microbial cell membranes leading to cell death.

- Biocompatibility : Interaction with biological tissues without eliciting significant immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.